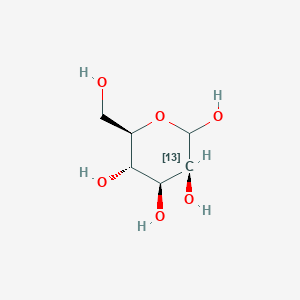
Tamoxifen Dimer
Übersicht
Beschreibung
Tamoxifen is a selective estrogen receptor modulator used to treat estrogen receptor positive breast cancer, reduce the risk of invasive breast cancer following surgery, or reduce the risk of breast cancer in high-risk women . It is a non-steroidal antiestrogen used to treat estrogen receptor positive breast cancers as well as prevent the incidence of breast cancer in high-risk populations . Tamoxifen is also used alone or as an adjuvant in these treatments .
Synthesis Analysis
The direct carbolithiation of diphenylacetylenes and their cross-coupling procedure taking advantage of the intermediate alkenyllithium reagents are presented . By employing a highly active palladium nanoparticle-based catalyst, an alkenyllithium reagent was coupled with a high (Z/E) selectivity (10:1) and good yield to give tamoxifen in just 2 steps from commercially available starting materials and with excellent atom economy and reaction mass efficiency .
Molecular Structure Analysis
Tamoxifen is an antagonist of ERα66, and it is commonly used in the treatment of ER-positive breast cancers . It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .
Chemical Reactions Analysis
The combined effects of tamoxifen with D-limonene have shown a significant decrease in the cell viability of MCF 7 cells . According to flow cytometer analyses and Annexin V/PI staining, D-limonene has been found to increase tamoxifen-mediated apoptosis as compared to the treatment alone in these cells .
Physical And Chemical Properties Analysis
Tamoxifen is a medication classified as a selective estrogen receptor modulator (SERM). It works by blocking the effects of estrogen on breast tissue, thereby inhibiting the growth of hormone receptor-positive breast cancer cells .
Wissenschaftliche Forschungsanwendungen
Breast Cancer Therapy and Resistance Mechanisms
- Selective Vulnerability via SULT1A1 : Recent research has revealed that a high level of the detoxifying enzyme SULT1A1 confers resistance to TMX therapy. This enzyme is associated with TMX resistance in both in vitro and ex vivo models, as well as in metastatic samples from relapsed patients .
- Targeted Compounds : Three anticancer compounds—RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis), aminoflavone (AF), and oncrasin-1 (ONC-1)—show activity dependent on SULT1A1. These compounds inhibit tumor cell growth and induce apoptosis in TMX-resistant breast cancer cells .
Combination Therapy with D-Limonene
- Evidence : Combining D-limonene (a natural compound found in citrus peel oil) with tamoxifen enhances anticancer efficacy. In MCF-7 breast cancer cells, this combination induces apoptosis more effectively than either compound alone .
Structural Insights into Tamoxifen Agonism
- ERα-LBD Dimer Simulation : Computational studies have explored the conformational changes and dimer interface of the estrogen receptor alpha (ERα) ligand-binding domain (LBD) in the presence of agonists like tamoxifen. Understanding these interactions can guide drug design and selectivity .
Wirkmechanismus
Target of Action
Tamoxifen, the parent compound of Tamoxifen Dimer, primarily targets the Estrogen Receptor (ER) . It is a Selective Estrogen Receptor Modulator (SERM) that interacts with ERs either agonistically or antagonistically based on the target tissue and physiological context . The ER plays a significant role in breast cancer, as it is expressed in 75% of all the breast cancers .
Mode of Action
Tamoxifen is known to have a dual mechanism of action:
- It competes with 17β-estradiol (E2) at the receptor site and blocks the promotional role of E2 in breast cancer .
- It binds to DNA after metabolic activation and initiates carcinogenesis . Tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .
Biochemical Pathways
The underlying mechanism of the antitumor effect of tamoxifen includes apoptosis induction through membrane receptor pathway, cytochrome C release, and activation of biochemical pathways that are activated by caspase family proteins . Tamoxifen can activate ERα36, which in turn activates MAPK, AKT, and other signaling pathways, leading to tamoxifen resistance .
Pharmacokinetics
The pharmacokinetics of Tamoxifen have been studied extensively. Following oral administration of a 20 mg dose of radio-labeled Tamoxifen in women, normally 65% of the administered dose was excreted in feces for a 2-week time period, mainly as polar conjugates; unchanged tamoxifen and unconjugated metabolites accounted for less than 30% of the fecal radioactivity . Serum concentrations of tamoxifen and its demethylated metabolites are higher in older patients, independent of CYP2D6 or CYP3A4 gene polymorphisms .
Result of Action
Tamoxifen has a wide range of pharmacological activities. It was initially thought to work via a simple ER mechanism but was proven to mediate its activity through several non-ER mechanisms . The combined effects of tamoxifen with D-limonene have shown a significant decrease in the cell viability of MCF 7 cells. According to flow cytometer analyses and Annexin V/PI staining, D-limonene has been found to increase tamoxifen-mediated apoptosis as compared to the treatment alone in these cells .
Action Environment
Environmental factors such as the higher initial concentration of EPB, the stronger optical power, and the lower pH could stimulate the formation of the dimer . Simultaneously, the interaction of multiple environmental factors was significant, especially the initial concentration and pH using the response surface methodology .
Safety and Hazards
Zukünftige Richtungen
The main direction to overcome tamoxifen resistance in the future is not limited to inhibiting the expression of pathways related to tamoxifen resistance but may focus more on cyclins related to tamoxifen resistance . Combining D-limonene and tamoxifen might increase the anticancer efficacy by inducing apoptosis in MCF 7 breast cancer cells . This combinatorial treatment strategy demands more research which might fulfill the need for improved treatment efficacy in controlling breast cancer .
Eigenschaften
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H49NO2/c1-4-46(38-18-10-6-11-19-38)48(40-22-14-8-15-23-40)42-26-30-44(31-27-42)51-36-34-50(3)35-37-52-45-32-28-43(29-33-45)49(41-24-16-9-17-25-41)47(5-2)39-20-12-7-13-21-39/h6-33H,4-5,34-37H2,1-3H3/b48-46-,49-47- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXALMVDVOUJMY-PRFQTJOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCOC3=CC=C(C=C3)C(=C(CC)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/CC)/C4=CC=CC=C4)C)\C5=CC=CC=C5)/C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H49NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858417 | |
| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
683.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346606-51-6 | |
| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



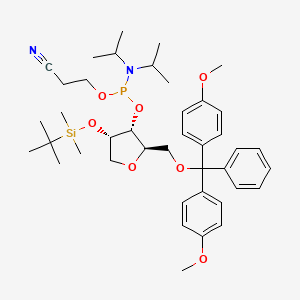
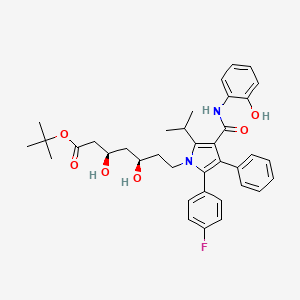


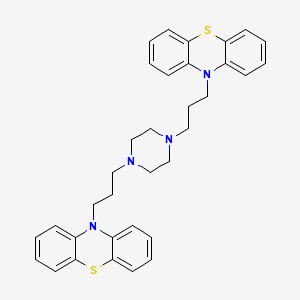


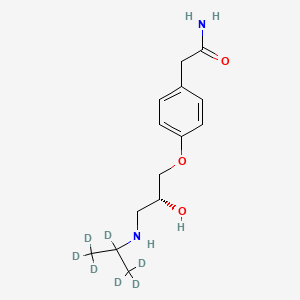

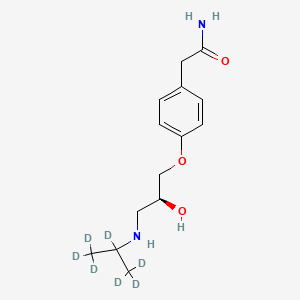

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)
